3-(1-メチルピロリジン-2-イル)ピリジン-2-アミン

説明

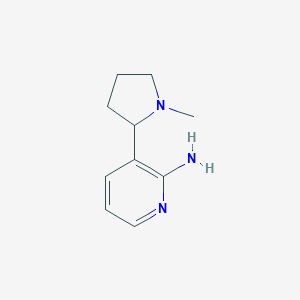

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H15N3 It is known for its unique structure, which includes a pyridine ring substituted with a methylpyrrolidine group

科学的研究の応用

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and catalysts

作用機序

Target of Action

It is known to belong to the class of organic compounds known as aminopyridines and derivatives . These compounds are characterized by an amino group attached to a pyridine ring .

Biochemical Pathways

As a metabolite, it may participate in various metabolic processes

Pharmacokinetics

It is soluble in chloroform, ethyl acetate, and methanol , which may influence its bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand the ADME properties of this compound.

Result of Action

As a metabolite, it may have various effects depending on the specific metabolic pathways it participates in

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with methylpyrrolidine. One common method is the alkylation of pyridine with 1-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound with high purity and yield. The reaction conditions are optimized to ensure the safety and cost-effectiveness of the process .

化学反応の分析

Types of Reactions

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

類似化合物との比較

Similar Compounds

Nicotine: Structurally similar, with a pyridine ring and a pyrrolidine ring.

Anabasine: Another alkaloid with a similar structure but different biological activity.

Cytisine: A pyridine derivative with a different substitution pattern.

Uniqueness

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, also known as (S)-nicotine, is a significant alkaloid primarily derived from the tobacco plant, Nicotiana tabacum. Its molecular formula is CHN, and it features a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group at the 3-position. This compound exhibits various biological activities, primarily through its interaction with nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and neuropharmacology.

The primary mechanism of action for 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine involves its binding affinity to nicotinic acetylcholine receptors. These receptors are integral to the central nervous system and peripheral nervous system, influencing numerous physiological processes including cognition, mood regulation, and muscle contraction. The interaction of this compound with nAChRs can lead to:

- Stimulation of Dopaminergic Pathways : Activation of nAChRs in dopaminergic neurons enhances dopamine release, which is associated with reward and addiction pathways.

- Neuroprotective Effects : Research indicates that nicotine may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Biological Activity Overview

The biological activity of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine can be categorized into several key areas:

- Cognitive Enhancement : Studies suggest that nicotine can improve attention, memory, and learning capabilities in both animal models and humans.

- Antioxidant Properties : Nicotine derivatives have been shown to possess antioxidant activity, helping to mitigate oxidative stress in cells .

- Anti-inflammatory Effects : Some research indicates that nicotine may exert anti-inflammatory effects, which could be beneficial in conditions such as rheumatoid arthritis.

Binding Affinity Studies

Recent studies have quantified the binding affinity of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine to various nAChR subtypes. For example:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| α4β2 | 5.5 nM |

| α7 | 12 nM |

| α3β4 | 8.0 nM |

These values indicate a high affinity for the α4β2 subtype, which is significant for its role in cognitive functions and addiction.

Case Studies

Several case studies have highlighted the therapeutic potential of nicotine and its derivatives:

- Cognitive Impairment : A clinical trial involving smokers showed that administration of nicotine patches improved cognitive performance in tasks requiring attention and memory.

- Neuroprotection : In a mouse model of Alzheimer's disease, treatment with nicotine demonstrated a reduction in amyloid-beta plaque formation, suggesting potential protective effects against neurodegeneration .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Nicotine | Pyridine + Pyrrolidine | Naturally occurring alkaloid |

| Anabasine | Similar structure but different substitutions | Less potent than nicotine |

| Cotinine | Metabolite of nicotine | Used as a biomarker for tobacco exposure |

| Varenicline | Partial agonist at nAChRs | Therapeutically used for smoking cessation |

This table illustrates how 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine stands out due to its potent stimulant properties compared to its analogs .

特性

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQQQYVVFJFUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954391 | |

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32726-84-4, 6969-91-1 | |

| Record name | Nicotine, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032726844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC68655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。